molecular formula C24H26O5 B11614386 9-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11614386
M. Wt: 394.5 g/mol
InChI Key: WMBWRKGXNVWFIT-UHFFFAOYSA-N
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Description

The compound 9-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a xanthene core, which is a tricyclic structure, and is substituted with ethoxy and prop-2-en-1-yloxy groups on the phenyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between a substituted benzaldehyde and a cyclic ketone in the presence of a catalyst. The reaction conditions often include:

    Catalysts: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.

    Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 60°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

The compound 9-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The ethoxy and prop-2-en-1-yloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the xanthene core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, halogen, or other electrophilic groups on the aromatic ring.

Scientific Research Applications

The compound 9-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of dyes, pigments, and fluorescent materials due to its xanthene core structure.

Mechanism of Action

The mechanism of action of 9-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    9-phenylxanthene-1,8(2H)-dione: Lacks the ethoxy and prop-2-en-1-yloxy substituents, resulting in different chemical properties and reactivity.

    9-(4-methoxyphenyl)xanthene-1,8(2H)-dione: Contains a methoxy group instead of ethoxy, affecting its solubility and interaction with biological targets.

    9-(3,4-dimethoxyphenyl)xanthene-1,8(2H)-dione: Features two methoxy groups, which can influence its electronic properties and reactivity.

Uniqueness

The unique combination of ethoxy and prop-2-en-1-yloxy groups in 9-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione imparts distinct chemical and biological properties. These substituents enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

9-(3-ethoxy-4-prop-2-enoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C24H26O5/c1-3-13-28-18-12-11-15(14-21(18)27-4-2)22-23-16(25)7-5-9-19(23)29-20-10-6-8-17(26)24(20)22/h3,11-12,14,22H,1,4-10,13H2,2H3

InChI Key

WMBWRKGXNVWFIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC=C

Origin of Product

United States

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